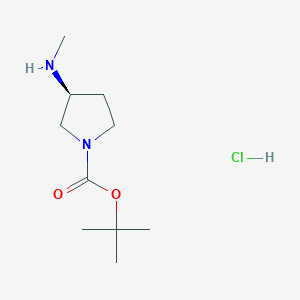

(S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride

Description

(S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate (Boc) protecting group at the 1-position, a methylamino (-NHCH₃) substituent at the 3-position, and a hydrochloride counterion. The Boc group enhances stability during synthetic processes, while the hydrochloride salt improves aqueous solubility. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision, such as protease inhibitors or kinase modulators .

Properties

IUPAC Name |

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPYESMMWKHVRS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737261 | |

| Record name | tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004538-30-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004538-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride, also known as (S)-1-N-Boc-3-N-methyl-aminomethyl pyrrolidine hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.3 g/mol

- CAS Number : 1245642-79-8

Research indicates that this compound functions primarily as a receptor modulator. It has been implicated in the modulation of various signaling pathways, particularly those associated with cancer progression and neuropharmacology. The compound's structure allows it to interact effectively with specific receptors, influencing downstream signaling processes.

Biological Activity Overview

-

Antitumor Effects :

- Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it significantly reduced the viability of cancer cell lines, such as MDA-MB-231, a model for triple-negative breast cancer, by approximately 55% at a concentration of 10 µM after three days of treatment .

- In vivo studies using xenograft models further confirmed its antitumor efficacy, with treated mice showing reduced tumor growth compared to controls .

- Neuropharmacological Effects :

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Aminomethyl Group Positioning : Variations in the positioning of the aminomethyl group have shown significant impacts on receptor affinity and selectivity. For instance, moving the aminomethyl group to different positions on the pyrrolidine ring led to marked changes in activity levels .

| Compound Variation | Observed Activity |

|---|---|

| Primary amine at ortho position | High affinity (pIC50 ~7) |

| Secondary amine modification | Increased potency |

| Tertiary amine substitution | Decreased activity |

Case Studies

- In Vitro Studies :

- In Vivo Efficacy :

- Pharmacokinetics :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with its analogs based on substituents, molecular weight, and similarity scores derived from structural analyses:

Analysis of Key Differences

Functional Group Reactivity

- Methylamino vs. Thiol Groups: The thiol (-SH) analogs (CAS 1236007-42-3 and 86953-79-9) exhibit higher nucleophilicity, enabling participation in disulfide bond formation or metal coordination. In contrast, the methylamino group in the target compound is less reactive but offers better oxidative stability, making it preferable for prolonged synthetic steps .

- Dimethylaminomethyl Substituent: The dimethylaminomethyl group in CAS 1246643-15-1 introduces a tertiary amine with enhanced basicity (pKa ~9–10) compared to the primary methylamino group (pKa ~10.6). This difference impacts solubility and interaction with biological targets, such as ion channels or enzymes .

Molecular Weight and Solubility

- The hydrochloride salt form increases the target compound’s molecular weight (238.46 g/mol) compared to non-salt analogs like tert-butyl pyrrolidine-1-carboxylate (171.24 g/mol). This modification improves polar solvent solubility, critical for drug formulation .

- The dimethylaminomethyl variant (264.79 g/mol) has a higher molecular weight due to the bulky substituent, which may reduce membrane permeability but enhance binding affinity in certain pharmacological contexts .

Stereochemical Considerations

Pharmacological Potential

- The dimethylaminomethyl variant (CAS 1246643-15-1) demonstrates promise in central nervous system (CNS) drug candidates, where its tertiary amine interacts with serotonin or dopamine receptors .

- The absence of a substituent in tert-butyl pyrrolidine-1-carboxylate (CAS 1588507-46-3) limits its utility to simple amine protection, though it remains a cost-effective intermediate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate hydrochloride, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Boc protection of the pyrrolidine amine, followed by selective methylation. Key steps include:

- Column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .

- Recrystallization in ethanol or methanol to achieve ≥95% purity .

- HPLC analysis (C18 column, acetonitrile/water gradient) for purity validation .

Q. How is the stereochemical configuration of the (S)-enantiomer confirmed?

- Methodology :

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to resolve enantiomers .

- Optical rotation measurements (polarimeter at 589 nm) compared to literature values for (S)-configured analogs .

- X-ray crystallography (using SHELXL for refinement) to determine absolute configuration .

Q. What spectroscopic techniques are used for structural characterization?

- Key Techniques :

- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.4 ppm), pyrrolidine ring protons (δ 3.0–3.5 ppm), and methylamino group (δ 2.3–2.7 ppm) .

- IR Spectroscopy : Stretches for carbonyl (C=O, ~1680 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can reaction yields be improved for intermediates in the synthesis of this compound?

- Optimization Strategies :

- Catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂) to reduce side reactions .

- Microwave-assisted synthesis to accelerate Boc deprotection (reduces reaction time from 12 h to 2 h) .

- DoE (Design of Experiments) to identify optimal temperature, solvent, and catalyst ratios .

Q. What methods resolve contradictions in NMR data for structurally similar derivatives?

- Approach :

- 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton signals, especially in pyrrolidine ring systems .

- Variable-temperature NMR to mitigate rotational restrictions causing signal splitting .

- Comparative analysis with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .

Q. How is enantiomeric purity maintained during scale-up?

- Strategies :

- Chiral stationary phase chromatography (e.g., SFC with Chiralcel OD-H) for large-scale enantiomer separation .

- Dynamic kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) to suppress racemization .

- Strict storage protocols (4°C under N₂) to prevent degradation .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways?

- Tools :

- DFT calculations (Gaussian 16) to model transition states and predict regioselectivity in alkylation or acylation reactions .

- Molecular docking (AutoDock Vina) to assess binding affinity in biological targets (e.g., enzyme inhibition studies) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Troubleshooting :

- DSC (Differential Scanning Calorimetry) to detect polymorphic forms or hydrate/solvate formation .

- TGA (Thermogravimetric Analysis) to rule out solvent retention affecting melting behavior .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.